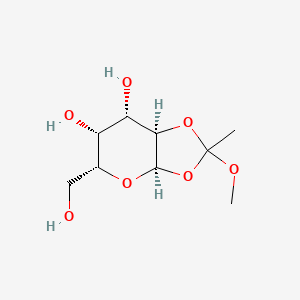

![molecular formula C₁₀H₁₁NO₃ B1140055 [(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate CAS No. 54758-75-7](/img/structure/B1140055.png)

[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate” is a chemical compound with the molecular formula C₁₀H₁₁NO₃. It has been studied in the context of synthesizing new triphenyltin (IV) complexes .

Synthesis Analysis

The compound has been used in the synthesis of new triphenyltin (IV) complexes. These complexes have been studied using multinuclear (1H, 13C, 119Sn) NMR, 119Sn Mössbauer, and IR spectroscopy .Molecular Structure Analysis

The compound has been involved in the creation of a macrocyclic tetramer. In this tetramer, the five-coordinate tin atoms have distorted trigonal bipyramidal geometries. The carboxylate ligands bridge adjacent tin atoms and coordinate in the zwitterionic form with the phenolic proton moved to the nearby nitrogen atom .Chemical Reactions Analysis

The compound has been used in the synthesis of new triphenyltin (IV) complexes. These complexes have been studied using multinuclear (1H, 13C, 119Sn) NMR, 119Sn Mössbauer, and IR spectroscopy .Applications De Recherche Scientifique

Application 1: Antibacterial and Antifungal Activities

Scientific Field

Medicinal Chemistry

Summary of Application

This compound has been synthesized and its structure confirmed by 1H-NMR, 13C-NMR, IR and Mass spectra. It has been evaluated for its antibacterial and antifungal activities .

Methods of Application

The compound was synthesized by dissolving 3,3’-Diaminobenzophenone and 2-Hydroxyacetophenone in warm ethanol. The reaction mixture was refluxed for 10 hours and allowed to stand aside. The crystals were filtered off and washed with ethanol .

Results

The compound showed promising antibacterial and antifungal activities. However, the exact quantitative data or statistical analyses were not provided in the source .

Application 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

Scientific Field

Pharmacology

Summary of Application

The compound and its 3,5-dichloro-2-hydroxyphenyl analogue have been explored for their in vitro antimicrobial activity against multidrug-resistant pathogens .

Methods of Application

The exact methods of application or experimental procedures were not provided in the source .

Results

The compounds showed structure-dependent antimicrobial activity against Gram-positive pathogens (S. aureus, E. faecalis, C. difficile). However, the exact quantitative data or statistical analyses were not provided in the source .

Application 3: Synthesis of Bis (3-((E)-1-(2-hydroxyphenyl)ethylideneamino)phenyl)methanone

Scientific Field

Organic Chemistry

Summary of Application

This compound has been used in the synthesis of a novel bis (3-((E)-1-(2-hydroxyphenyl)ethylideneamino)phenyl)methanone. The structure of the synthesized compound was confirmed by 1H-NMR, 13C-NMR, IR and Mass spectra .

Results

The synthesized compound was characterized using AM1 and B3LYP/6-31G* calculations to determine the physical properties of this molecule .

Application 4: Synthesis of C-2-Substituted Benzothiazoles

Summary of Application

The compound has been used in the synthesis of biologically active C-2-substituted benzothiazoles .

Results

The relationship between the structure and biological activity for new compounds, such as 2-hydroxyphenyl- and 2-methoxyphenylbenzothiazole with different substituents in the C-6 position of the benzothiazole fragment, was studied .

Application 5: Luminescence Properties of Quinazolinones

Scientific Field

Physical Chemistry

Summary of Application

The compound has been used in the study of the luminescence properties of quinazolinones and their applications in fluorescent probes, biological imaging .

Results

Fluorescent probes based on the 2-(2’-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) structure were summarized .

Propriétés

IUPAC Name |

[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(11-14-8(2)12)9-5-3-4-6-10(9)13/h3-6,13H,1-2H3/b11-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGZAIMNRXPJNW-XFFZJAGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)C)C1=CC=CC=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/OC(=O)C)/C1=CC=CC=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)